1-Methylamino-4-cbz-aminobutane hydrochloride
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Overview
Description
Benzyl (4-(methylamino)butyl)carbamate hydrochloride is a chemical compound with the molecular formula C13H21ClN2O2. It is a derivative of carbamate and is often used in various chemical and biological research applications. This compound is known for its unique structure, which includes a benzyl group, a methylamino group, and a butyl chain, making it a versatile molecule in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (4-(methylamino)butyl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with 4-(methylamino)butylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of benzyl (4-(methylamino)butyl)carbamate hydrochloride may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzyl (4-(methylamino)butyl)carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary amines .
Scientific Research Applications
Benzyl (4-(methylamino)butyl)carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of benzyl (4-(methylamino)butyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or as a ligand for specific receptors. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .
Comparison with Similar Compounds
Similar Compounds
- Benzyl (4-(methylamino)butyl)carbamate
- Benzyl (4-(methylamino)butyl)carbamate hydrochloride
- Benzyl (4-(methylamino)butyl)carbamate hydrobromide
Uniqueness
Benzyl (4-(methylamino)butyl)carbamate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .
Properties
Molecular Formula |
C13H21ClN2O2 |
---|---|
Molecular Weight |
272.77 g/mol |
IUPAC Name |
benzyl 5-amino-5-(methylamino)pentanoate;hydrochloride |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-15-12(14)8-5-9-13(16)17-10-11-6-3-2-4-7-11;/h2-4,6-7,12,15H,5,8-10,14H2,1H3;1H |
InChI Key |
QGXUIQCVDWIPET-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CCCC(=O)OCC1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
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